molecular formula C7H9ClN2O2 B13693602 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride

Cat. No.: B13693602
M. Wt: 188.61 g/mol
InChI Key: IGIUHAKMSCHAHJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during reactions. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives such as:

  • 1-(2-Phenoxyethyl)-1H-pyrazole-3-carbonyl chloride
  • 1-(2-Methoxyethyl)-1H-imidazole-3-carbonyl chloride

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrazole-3-carbonyl chloride

InChI

InChI=1S/C7H9ClN2O2/c1-12-5-4-10-3-2-6(9-10)7(8)11/h2-3H,4-5H2,1H3

InChI Key

IGIUHAKMSCHAHJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC(=N1)C(=O)Cl

Origin of Product

United States

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